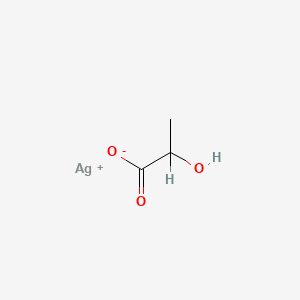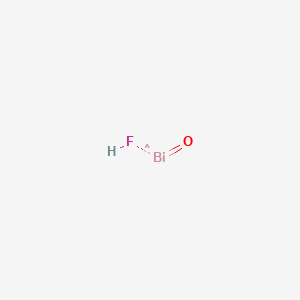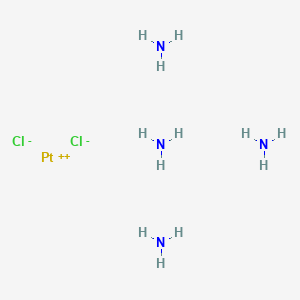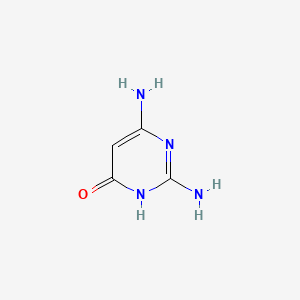
AMMONIUM METATUNGSTATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium Metatungstate (AMT) is a Keggin-type polyoxometalate salt with the formula (NH4)6[H2W12O40]·nH2O. It is recognized for its potential applications in various fields, including as a catalyst in fuel cells. The structure of AMT involves a centered eutactic cubic configuration of crystallites, which undergoes progressive hydration leading to lattice expansion depending on the water addition in relation to the Keggin ion, influenced by cation location and hydrogen bonding (Christian & Whittingham, 2008).
Synthesis Analysis
A new method for the preparation of pure AMT involves a coupling process of neutralization–nanofiltration–crystallization, offering advantages such as a simple technological process, short production cycle, lower environmental pollution, and high-quality AMT crystals. Optimal conditions include a neutralization temperature of 80–95°C and a pH value of 2.0–3.5 (Liu, Xu, & Zhou, 2004).
Molecular Structure Analysis
AMT's dehydrated salt comprises crystallites in various unit cells in a cubic configuration. The structural hypothesis, supported by electron diffraction and synchrotron powder X-ray diffraction, suggests that the structure's variability is due to the varied orientations of the Keggin ions (Christian & Whittingham, 2008).
Chemical Reactions and Properties
AMT undergoes several thermal decomposition steps in inert atmospheres, involving the release of crystal water, formation of an amorphous phase, and transformation into hexagonal and then more stable m-WO3. In air, the decomposition leads to the ignition of as-formed NH3 and the formation of nitrous oxides as combustion products, highlighting the difference from ammonium paratungstate (APT) in terms of NH3 evolution (Hunyadi, Sajó, & Szilágyi, 2014).
Physical Properties Analysis
The physical properties of AMT, such as morphology and particle size, significantly affect its application as a precursor for catalysts like tungsten carbide (WC). The airflow and centrifugal spray drying methods are used to prepare AMT microspheres with distinct morphologies, where solution concentration is a critical factor affecting particle size (Wei-min, 2008).
Chemical Properties Analysis
The chemical properties of AMT, particularly its interaction with microwave radiation, have been explored. It is observed that AMT interacts with 2.45-GHz microwave radiation, resulting in the partial loss of crystalline water and partial dissolution in the released water, indicating potential avenues for novel processing methods (Pfeifer, Badaljan, Tekula-Buxbaum, & Vadasdi, 1993).
Scientific Research Applications
Thermal Decomposition and Structural Analysis
AMT is prominently studied for its thermal decomposition properties. Research by French and Sale (1981) explored the decomposition mechanism of AMT, revealing the formation and decomposition of various lower ratio tungstates. Hunyadi et al. (2014) further examined the thermal behavior of AMT, detailing the multiple decomposition steps in different atmospheres, contributing to the understanding of its structural and morphological properties (French & Sale, 1981), (Hunyadi, Sajó, & Szilágyi, 2014).
Preparation and Production Techniques
Significant advancements in the preparation techniques of AMT have been made, optimizing processes for improved efficiency and environmental friendliness. Guan et al. (2017) developed a novel process using bipolar membrane electrodialysis (BMED) to prepare AMT from industrial solutions, achieving high recovery rates and low energy consumption. Zhou and Chen (1999) introduced the Donnan dialysis method for AMT production, highlighting its high transformation rate and minimal tungsten loss, signifying its efficacy and environmental benefits (Guan, Zeng, Zhang, Zeng, Shang, & Wang, 2017), (Zhou & Chen, 1999).
Catalytic Applications
AMT has been identified as a highly efficient catalyst in various chemical processes. Zhu et al. (2006) found AMT impregnated catalysts to be exceptionally active and selective for vapor-phase O-methylation of catechol with methanol. In fuel cell applications, AMT-based catalysts have shown potential as alternatives to precious metal catalysts due to their significant catalytic activity and tolerance to contaminants (Zhu, Li, Zou, Wang, Jia, & Zhang, 2006), (Christian, Smith, Whittingham, & Abruña, 2007).
Material Fabrication and Characterization
AMT is used in the fabrication and characterization of novel materials. Wang et al. (2019) focused on fabricating AMT/Co(acac)3-loaded electrospun micro-nanofibers, showing their potential application as electro-catalysts due to their favorable morphology and structure. These advancements indicate AMT's role in developing materials with improved functional properties (Wang, Zhang, Wang, Fang, Zhang, Wang, & Zhang, 2019).
Shielding and Safety Applications
AMT exhibits properties making it suitable for shielding applications. Senftle and Philbin (1972) demonstrated that saturated aqueous solutions of AMT provide effective shielding against gamma rays and neutrons, underscoring its potential in safety and protective measures (Senftle & Philbin, 1972).
Mechanism of Action
Target of Action
Ammonium metatungstate (AMT) primarily targets the formation of various tungsten compounds. It is a significant precursor for the preparation of tungsten oxides, metal tungstates, tungsten carbides, and tungsten metal . These compounds have diverse applications in various industries, including their use as catalysts, photocatalysts, gas sensors, chromogenic materials, hard components in cutting and drilling tools, and key elements in the lighting industry .
Mode of Action
AMT interacts with its targets through a process of thermal decomposition. This process involves several steps in an inert atmosphere :
Biochemical Pathways
The biochemical pathways affected by AMT primarily involve the formation and decomposition of tungstate anions. In aqueous solution and depending on the pH value, different species with tungsten(VI) in an anionic moiety can exist . The metatungstate anion is stable under acidic conditions and can be obtained from the paratungstate anion .
Pharmacokinetics
The pharmacokinetics of AMT are largely determined by its thermal decomposition properties. The compound undergoes a series of transformations when heated, ultimately resulting in the formation of various tungsten compounds . .
Result of Action
The result of AMT’s action is the formation of various tungsten compounds, which have wide-ranging industrial applications. For instance, it can be used as a precursor to synthesize carbon-supported tungsten catalyst for hydrogenolysis of cellulose . Additionally, it can also be used to prepare tungsten oxide thin films by chemical vapor deposition method .
Action Environment
The action of AMT is influenced by environmental factors such as temperature and pH. Its thermal decomposition process is temperature-dependent . Moreover, the formation of the metatungstate anion from the paratungstate anion is pH-dependent . Therefore, both temperature and pH play crucial roles in influencing the action, efficacy, and stability of AMT.
Safety and Hazards
Future Directions
AMT is an important member of isopolytungstates and has significant applications in various industries . It is mostly used in the industrial preparation of tungsten oxides, tungsten carbides, and tungsten metal, which are significant for various industries . The most water-soluble ammonium tungstate, AMT, is widely used to prepare various tungsten oxide nanostructures by annealing .
Biochemical Analysis
Biochemical Properties
It is known that AMT can be used to prepare various tungsten oxide nanostructures by annealing . These tungsten oxides can be used as catalysts , indicating that AMT may interact with enzymes and other biomolecules in biochemical reactions.
Cellular Effects
Given its use in the preparation of tungsten oxides, which can act as catalysts , it is plausible that AMT could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its thermal decomposition involves several steps, including the release of crystal water, formation of an amorphous phase, and transformation into more stable forms of tungsten oxide . These transformations could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The thermal behavior of AMT reveals a quick dehydration, with AMT transforming into various forms of tungsten oxide over time . This suggests that the effects of AMT could change over time in laboratory settings, potentially influencing its stability, degradation, and long-term effects on cellular function.
properties
| { "Design of the Synthesis Pathway": "Ammonium metatungstate can be synthesized by the reaction of tungsten oxide with ammonium hydroxide in an aqueous solution. The reaction proceeds in two steps: first, tungsten oxide is dissolved in ammonium hydroxide to form ammonium tungstate; second, ammonium tungstate is dehydrated to form ammonium metatungstate.", "Starting Materials": [ "Tungsten oxide (WO3)", "Ammonium hydroxide (NH4OH)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolution of Tungsten Oxide", "Add tungsten oxide to a beaker containing water.", "Slowly add ammonium hydroxide to the beaker while stirring the mixture.", "Continue stirring until tungsten oxide dissolves completely and ammonium tungstate is formed.", "Step 2: Dehydration of Ammonium Tungstate", "Transfer the ammonium tungstate solution to a crystallization dish.", "Heat the solution to 80-90°C to remove water and dehydrate ammonium tungstate.", "Continue heating until the solution becomes viscous and solidifies into ammonium metatungstate.", "Cool the dish and collect the solid ammonium metatungstate." ] } | |
CAS RN |
12028-48-7 |
Molecular Formula |
H26N6O40W12 |
Molecular Weight |
2956.3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]](/img/structure/B1143910.png)